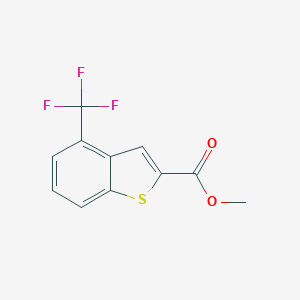

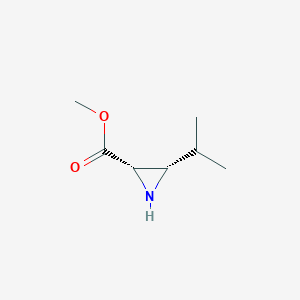

Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate

説明

Trifluoromethylated compounds are widely used in the field of medicinal chemistry due to their unique physicochemical properties . They are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of trifluoromethylated compounds often involves the use of trifluoromethyl-containing building blocks . The exact method of synthesis can vary depending on the desired target compound .

Molecular Structure Analysis

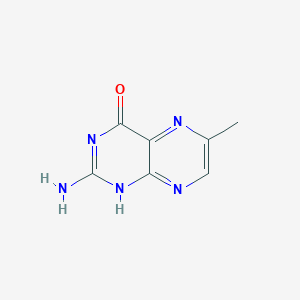

The molecular structure of trifluoromethylated compounds often includes a trifluoromethyl group (-CF3) and a benzene ring . The exact structure can vary depending on the specific compound.

Chemical Reactions Analysis

Trifluoromethylated compounds can undergo various chemical reactions. The exact reactions can depend on the specific compound and the conditions under which the reactions are carried out .

Physical And Chemical Properties Analysis

Trifluoromethylated compounds often have unique physicochemical properties due to the presence of the trifluoromethyl group . These properties can include a high degree of stability and a strong ability to form hydrogen bonds .

科学的研究の応用

Imaging Agents in Alzheimer's Disease

One significant application of related compounds is in the development of imaging agents for Alzheimer's disease. Radioligands, such as [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP), have been studied for their ability to measure amyloid in vivo in the brains of Alzheimer's disease patients. The development of PET amyloid imaging techniques represents a breakthrough in understanding the pathophysiological mechanisms and time course of amyloid deposits in the brain, enabling early detection of Alzheimer's disease and the evaluation of new anti-amyloid therapies (Nordberg, 2007).

Biopolymer Modification for Drug Delivery

Chemical modification of biopolymers represents another area of application. For instance, xylan derivatives have been explored for their potential in drug delivery applications. Methylation and the synthesis of novel xylan esters have been investigated for creating biopolymer ethers and esters with specific properties, which could form spherical nanoparticles down to 60 nm, potentially useful for drug delivery applications (Petzold-Welcke et al., 2014).

Supramolecular Chemistry for Nanotechnology

Benzene-1,3,5-tricarboxamide (BTA) derivatives have shown importance in supramolecular chemistry, with applications ranging from nanotechnology to polymer processing and biomedical applications. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding demonstrates the versatile use of these compounds in creating structures with potential nanotechnological and biomedical applications (Cantekin, de Greef, & Palmans, 2012).

Synthesis of Heterocyclic Compounds

Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate and related compounds have been utilized in the synthesis of various heterocyclic compounds, such as 1-benzofurans, indoles, and 1-benzothiophenes, showcasing their powerful synthetic potential in generating a variety of chemically and biologically significant molecules (Petrov & Androsov, 2013).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3O2S/c1-16-10(15)9-5-6-7(11(12,13)14)3-2-4-8(6)17-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBQKUYCGBJTHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CC=C2S1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594800 | |

| Record name | Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |

CAS RN |

146137-87-3 | |

| Record name | Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B116764.png)

![[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyl-1-phenylmethoxyoctacosa-2,6,10,14,18,22,26-heptaen-13-yl]sulfanylbenzene](/img/structure/B116767.png)